molecular formula C5H9F2NO B8011462 4,4-Difluoro-1-methylpyrrolidin-3-ol

4,4-Difluoro-1-methylpyrrolidin-3-ol

Cat. No.: B8011462
M. Wt: 137.13 g/mol
InChI Key: TYYKAQBZBXSNBA-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 4,4-Difluoro-1-methylpyrrolidin-3-ol involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of fluorine atoms and the hydroxyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4-Difluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-methylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4,4-Difluoro-1-methylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidines, such as:

  • 4-Fluoro-1-methylpyrrolidin-3-ol
  • 4,4-Difluoro-1-ethylpyrrolidin-3-ol

These compounds share similar structures but differ in the number and position of fluorine atoms or other substituents. The unique combination of two fluorine atoms and a hydroxyl group in this compound provides distinct chemical and biological properties .

Properties

IUPAC Name

4,4-difluoro-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c1-8-2-4(9)5(6,7)3-8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYKAQBZBXSNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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